Pyrazole-5-boronic acid pinacol ester

概要

説明

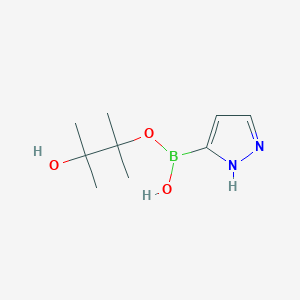

Pyrazole-5-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a pyrazole ring attached to a boronic acid moiety, which is further stabilized by a pinacol ester group. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of various complex organic molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pyrazole-5-boronic acid pinacol ester typically involves the reaction of pyrazole with boronic acid derivatives under controlled conditions. One common method is the hydroboration of pyrazole with borane reagents, followed by esterification with pinacol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to enhance the reaction efficiency .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reactant concentrations to optimize the reaction kinetics and minimize by-products .

化学反応の分析

Types of Reactions: Pyrazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst, leading to the formation of biaryl or styrene derivatives.

Common Reagents and Conditions:

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Functionalized Pyrazoles: Resulting from substitution reactions.

科学的研究の応用

Organic Synthesis

Pyrazole-5-boronic acid pinacol ester is extensively used as a reagent in organic synthesis, particularly for:

- Pharmaceutical Development : It aids in creating drug candidates targeting various diseases, including cancer and myeloproliferative disorders.

- Agrochemical Synthesis : It is used to develop pesticides and herbicides.

Biochemical Research

The compound's ability to modulate enzyme activity makes it valuable in biochemical studies:

- Enzyme Inhibition Studies : It serves as a tool for investigating the inhibition mechanisms of specific enzymes, such as c-Met kinase.

- Cell Signaling Pathways : Researchers utilize it to study its effects on signaling pathways critical for cell growth and differentiation.

Material Science

In material science, this compound is used to synthesize advanced materials with specific electronic properties due to its unique structure.

Case Studies

Several studies highlight the efficacy and versatility of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis of Aminothiazoles | Demonstrated that pyrazole derivatives can effectively modulate γ-secretase activity, providing insights into Alzheimer's disease treatment . |

| Study 2 | JAK2 Inhibitors | Investigated amino-pyrido-indol-carboxamides derived from pyrazole compounds as potential therapeutic agents for myeloproliferative disorders . |

| Study 3 | Cancer Treatment | Explored MK-2461 analogs as inhibitors of c-Met kinase, showing promise in reducing tumor growth in preclinical models . |

作用機序

The mechanism of action of pyrazole-5-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in organic synthesis. The boronic acid moiety facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts in the Suzuki-Miyaura coupling reaction . This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .

類似化合物との比較

Pyrazole-4-boronic Acid Pinacol Ester: Similar in structure but with the boronic acid group at the 4-position of the pyrazole ring.

Phenylboronic Acid Pinacol Ester: Contains a phenyl group instead of a pyrazole ring.

MIDA Boronates: Boronic acid derivatives with a MIDA (N-methyliminodiacetic acid) protecting group.

Uniqueness: Pyrazole-5-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and selectivity in organic synthesis. Its stability and ease of handling make it a preferred choice for various coupling reactions .

生物活性

Pyrazole-5-boronic acid pinacol ester (commonly referred to as Pyrazole-BPin) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Pyrazole-BPin features a pyrazole ring, a boronic acid moiety, and a pinacol ester. Its molecular formula is , with a molecular weight of approximately 250.11 g/mol. The unique structure allows it to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling, which is pivotal for synthesizing complex organic molecules.

Table 1: Structural Features of Pyrazole-BPin

| Feature | Description |

|---|---|

| Pyrazole Ring | Heterocyclic aromatic system with bioactivity |

| Boronic Acid Moiety | Reactive group for covalent bond formation |

| Pinacol Ester | Enhances stability and solubility |

The biological activity of Pyrazole-BPin is primarily attributed to the boronic acid functionality, which can inhibit proteasomes and various enzymes. This inhibition can lead to the modulation of cellular pathways involved in cancer progression and metabolic disorders. The compound has been shown to exhibit selective inhibition against Janus Kinase 1 (JAK1), which plays a crucial role in cytokine signaling pathways related to inflammation and immune responses.

Oncology

Research indicates that Pyrazole-BPin may have potential applications in cancer treatment due to its ability to inhibit proteasome activity. This inhibition can disrupt the degradation of pro-apoptotic factors, promoting cancer cell apoptosis. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as an anti-cancer agent.

Metabolic Disorders

The compound's interaction with metabolic pathways also positions it as a candidate for treating metabolic disorders. Its mechanism involving JAK1 inhibition suggests possible benefits in managing conditions such as obesity and diabetes by modulating inflammatory responses.

Case Studies

- Inhibition of JAK1 : A study evaluated the IC50 value of Pyrazole-BPin against JAK1, revealing an IC50 of 29 nM, indicating strong inhibitory activity compared to JAK2 (803 nM) and JAK3 (>10000 nM) . This selectivity highlights its potential for targeted therapies with reduced side effects.

- Proteasome Inhibition : Another investigation demonstrated that Pyrazole-BPin effectively inhibits the proteasome in cancer cell lines, leading to increased levels of pro-apoptotic proteins and subsequent cell death . This finding supports its development as an anti-cancer therapeutic.

Synthesis and Stability

The synthesis of Pyrazole-BPin typically involves several key steps, including the formation of the boronic acid moiety through reactions with appropriate reagents. The pinacol ester provides enhanced stability, allowing for long-term storage and ease of use in laboratory settings .

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Synthesis of pyrazole precursor |

| Step 2 | Formation of boronic acid pinacol ester |

| Step 3 | Purification and characterization |

特性

IUPAC Name |

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(1H-pyrazol-5-yl)borinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BN2O3/c1-8(2,13)9(3,4)15-10(14)7-5-6-11-12-7/h5-6,13-14H,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCJDQALGJEONM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1)(O)OC(C)(C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。